Cu-TMEDA catalyst

Descripción

Overview of Copper Coordination Catalysis

Copper catalysis is a cornerstone of synthetic chemistry, valued for its low cost, natural abundance, and relatively low toxicity compared to other transition metals like palladium. rsc.org The rich chemistry of copper stems from its ability to readily access multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III), and occasionally Cu(0). mdpi.comresearchgate.netnih.gov This electronic flexibility allows copper to participate in both one-electron (radical) and two-electron (organometallic) pathways, enabling a vast range of chemical reactions. researchgate.netnih.gov

Copper's utility in catalysis is significantly enhanced through its coordination with various ligands. These ligands modulate the metal center's steric and electronic properties, influencing the catalyst's reactivity, stability, and selectivity. The coordination of ligands can stabilize specific oxidation states, facilitate substrate activation, and control the stereochemical outcome of a reaction. Copper coordination complexes are pivotal in forming crucial carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net The development of sophisticated ligand scaffolds continues to expand the horizons of copper catalysis, enabling transformations with increasing complexity and precision. beilstein-journals.orgnih.gov

Significance of N,N,N',N'-Tetramethylethylenediamine (TMEDA) as a Ligand in Copper Catalysis

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that plays a crucial role in enhancing the efficacy of copper catalysts. wikipedia.org Its two nitrogen atoms coordinate to the copper center, forming a stable five-membered ring complex. This chelation effect has several important consequences for catalysis.

Firstly, TMEDA enhances the solubility of copper salts in organic solvents, which is particularly beneficial for homogeneous catalysis. wikipedia.orgmdpi.com Secondly, it stabilizes the copper species, preventing aggregation and precipitation, thus maintaining a high concentration of the active catalytic species in the reaction mixture. The strong σ-donating ability of TMEDA's nitrogen atoms increases the electron density at the copper center, which can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, TMEDA can act as both a ligand and a base, participating directly in the reaction mechanism. mdpi.com This dual role streamlines the catalytic process, often allowing for milder reaction conditions. The peralkylated nature of TMEDA helps to stabilize reactive intermediates, such as Cu(II)-OH species, by preventing their aggregation.

The effectiveness of TMEDA as a ligand is evident when compared to other nitrogen-based ligands. For instance, in the synthesis of ynones, the CuI/TMEDA system shows significantly higher yields compared to systems using ligands like DABCO or pyridine (B92270). organic-chemistry.org

Historical Context and Evolution of Cu-TMEDA Catalytic Systems

The roots of copper catalysis extend back over a century to reactions like the Ullmann condensation, which typically required harsh conditions. acs.org A significant advancement in the use of ligands to modulate copper's reactivity came with the development of catalytic systems for the oxidative coupling of terminal acetylenes, known as the Glaser reaction. mdpi.com

A pivotal moment for Cu-TMEDA catalysis was the work of Allan S. Hay in the 1960s. Hay introduced a catalytic system comprising copper(I) chloride (CuCl), TMEDA, and molecular oxygen (O₂) for the oxidative polymerization of phenols and the dimerization of terminal acetylenes. mdpi.com This O₂-TMEDA-CuCl system, often referred to as the Hay catalyst, represented a major improvement over the original Glaser coupling conditions, allowing the reaction to proceed with only catalytic amounts of the copper salt under milder conditions. mdpi.com

Following this breakthrough, the scope of Cu-TMEDA catalysts expanded rapidly. In 1971, a Cu-TMEDA system was reported for the cross-coupling of aryl Grignard reagents with alkyl halides. oup.com Over the subsequent decades, researchers have developed a variety of Cu-TMEDA systems for numerous organic transformations. These include:

Oxidative Coupling Reactions: Facilitating the aerobic oxidative acylation of amides with alcohols.

Sonogashira-type Couplings: A highly active CuI/TMEDA system enables the coupling of acid chlorides with terminal alkynes under solvent-free conditions to produce ynones. organic-chemistry.org

Atom Transfer Radical Polymerization (ATRP): Cu-TMEDA complexes are effective catalysts for controlled polymer synthesis.

Cycloaddition Reactions: They are employed in 1,3-dipolar cycloadditions.

Chan-Evans-Lam (CEL) Coupling: The TMEDA ligand stabilizes copper(II) centers, enhancing their reactivity in these cross-coupling reactions.

More recently, novel catalysts like [Cu(OH)•TMEDA]₂Cl₂ have been introduced for tandem reactions, such as the synthesis of phenacyl tertiary phosphine-boranes. organic-chemistry.org The continuous evolution of these catalytic systems, including the use of different copper salts (e.g., CuCl, CuCl₂, CuI) and the exploration of new reaction conditions, underscores the enduring importance of the Cu-TMEDA partnership in modern synthetic chemistry. mdpi.comorganic-chemistry.orgoup.com

Interactive Data Table: Applications of Cu-TMEDA Catalytic Systems

| Reaction Type | Catalyst System | Substrates | Product Type | Yield | Reference |

| Alkyne Homocoupling | CuCl/TMEDA/CCl₄ | Terminal Alkynes | Symmetrical Diynes | Up to 92% | mdpi.com |

| Ynone Synthesis | CuI/TMEDA | Acid Chlorides, Terminal Alkynes | Ynones | Good to Excellent | organic-chemistry.org |

| Aryl-Alkyl Coupling | CuCl₂/TMEDA | Aryl Grignard Reagents, Alkyl Halides | Alkyl-substituted Aromatics | Not specified | oup.com |

| Tandem P-C Bond Formation | [Cu(OH)•TMEDA]₂Cl₂ | Terminal Alkynes, Phosphine-boranes | Phenacyl Tertiary Phosphine-boranes | Moderate to High | organic-chemistry.org |

| Benzothiazole Synthesis | CuCl(OH)•TMEDA | Amines, Elemental Sulfur | Benzothiazoles | Moderate to Good | rsc.org |

Structure

3D Structure of Parent

Propiedades

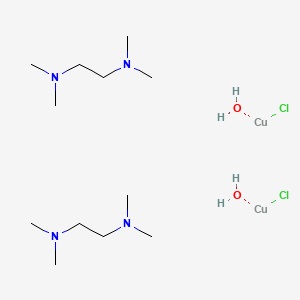

IUPAC Name |

chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXKYYDFGPZSOZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Cl2Cu2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Characteristics of Cu Tmeda Catalysts

Methodologies for Catalyst Preparation

The preparation of Cu-TMEDA catalysts can be broadly categorized into solution-phase synthesis protocols, which are common in laboratory settings, and considerations for adapting these methods for industrial-scale production.

Solution-Phase Synthesis Protocols

Cu-TMEDA catalysts are frequently prepared in situ by simply mixing a copper salt and the TMEDA ligand in a suitable solvent. This approach is straightforward and allows for the rapid generation of the active catalytic species for immediate use in a variety of chemical transformations. Common copper sources include copper(I) and copper(II) halides (e.g., CuI, CuCl, CuCl₂) and copper(II) acetate (Cu(OAc)₂). The TMEDA ligand, a bidentate chelating amine, coordinates to the copper center, enhancing its solubility and modulating its reactivity.

For instance, a highly active catalytic system for the coupling of acid chlorides with terminal alkynes is generated by combining 2 mol% of copper(I) iodide (CuI) and 5 mol% of TMEDA under solvent-free conditions. Similarly, a novel catalytic system for the homocoupling of terminal acetylenes has been developed using copper(I) chloride (CuCl) as the catalyst (10 mol%), TMEDA as a base, and carbon tetrachloride (CCl₄) as an oxidant in methanol (B129727).

Beyond in situ generation, well-defined Cu-TMEDA complexes can be synthesized and isolated. An example is the synthesis of bis(2-nitrobenzoato-κO)(N,N,N′,N′-tetramethylethylenediamine-κ²N,N′)copper(II), [Cu(C₇H₄NO₄)₂(C₆H₁₆N₂)]. This complex is prepared through the reaction of copper(II) sulfate pentahydrate with 2-nitrobenzoic acid and TMEDA in a basic solution nih.gov. Another well-characterized and catalytically active complex is di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride, [Cu(OH)(TMEDA)]₂Cl₂. This catalyst has been effectively used in various coupling reactions organic-chemistry.org.

Considerations for Industrial Scale Production and Optimization

The transition from laboratory-scale synthesis to industrial production of Cu-TMEDA catalysts requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. Key considerations include process intensification, catalyst stability, and economic viability fiveable.me.

Process Intensification: This involves designing processes that are more efficient and have a smaller footprint. The use of microreactor technology and continuous flow processes can enhance heat and mass transfer, leading to better control over the reaction and increased throughput fiveable.me. For organometallic catalysts like Cu-TMEDA, flow chemistry offers a promising route for safer and more scalable production.

Economic Factors: The cost of raw materials, including the copper source and the TMEDA ligand, directly impacts the economic feasibility of the process fiveable.me. Optimization of the catalyst loading and the potential for catalyst recycling are important economic considerations. For large-scale industrial processes, heterogeneous catalysts are often preferred due to their ease of separation and reuse solubilityofthings.com. While many Cu-TMEDA catalysts are used in homogeneous catalysis, efforts to immobilize them on solid supports could be beneficial for industrial applications.

Structural Elucidation and Its Relationship to Catalytic Function

The catalytic activity of Cu-TMEDA complexes is directly influenced by their molecular structure. Spectroscopic techniques are vital tools for elucidating these structures and understanding how they relate to the catalyst's function.

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to characterize Cu-TMEDA catalysts, with electronic absorption and vibrational spectroscopy being particularly informative.

UV-Vis spectroscopy provides insights into the electronic transitions within the Cu-TMEDA complex, which are influenced by the oxidation state of the copper and its coordination environment. Copper(II) complexes, having a d⁹ electronic configuration, typically exhibit d-d transitions in the visible region of the spectrum. These transitions are generally weak but can provide valuable information about the geometry of the complex.

For example, a broad d-d transition band for copper(II) Schiff base complexes, which are analogous in coordination environment to some Cu-TMEDA systems, is observed in the range of 556-600 nm, indicative of a square-planar geometry bch.ro. In another study, the maximum absorbance for a Cu(II) complex in acetonitrile (B52724) was observed at approximately 740 nm and 950 nm, attributed to d-d transitions researchgate.net. The position and intensity of these bands are sensitive to the ligand field strength and the coordination geometry around the copper center.

Charge transfer bands, which are typically more intense than d-d transitions, can also be observed in the UV-Vis spectra of Cu-TMEDA complexes. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.

Interactive Data Table: Representative UV-Vis Spectral Data for Copper Complexes

| Complex Type | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Cu(II) Schiff Base | DMF | 556-600 | - | d-d transition |

| [CuL₂Cl]Cl | Acetonitrile | ~740, ~950 | - | d-d transitions |

| Monocopper(II) complexes | Methanol | 685-750 | 70-153 | d-d transition |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination of the TMEDA ligand to the copper center and for identifying the presence of other functional groups in the complex. The coordination of the TMEDA ligand to the copper ion results in shifts in the vibrational frequencies of the C-N and N-H bonds compared to the free ligand.

The formation of metal-nitrogen (Cu-N) bonds in copper-amine complexes gives rise to new absorption bands in the far-infrared region, typically between 400 and 600 cm⁻¹ hilarispublisher.com. For instance, in a series of copper(II) complexes with azomethine thiourea ligands, the appearance of a new band in the region of 481-491 cm⁻¹ was attributed to the ν(M-N) stretching vibration, confirming coordination through the nitrogen atom nih.gov.

Shifts in the vibrational frequencies of other ligands in the complex can also provide evidence of coordination. For example, in copper(II) acetate complexes, the separation between the symmetric and asymmetric stretching frequencies of the carboxylate group can indicate whether it is coordinated in a monodentate or bidentate fashion researchgate.net.

Interactive Data Table: Representative FTIR Spectral Data for Copper-Amine Complexes

| Complex Type | Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| Cu(II)-Azomethine Thiourea | ν(M-N) | 481-491 | Metal-Nitrogen stretch |

| Cu(II)-Pyrazine Carboxamide | ν(Cu-N) | 461-442 | Copper-Nitrogen stretch |

| Cu(II)-Pyrazine Carboxamide | ν(Cu-O) | 696-625 | Copper-Oxygen stretch |

| Cu(II)-Amine | ν(N-H) shift | Shift to lower frequency | Coordination of amine nitrogen |

The structural information obtained from these spectroscopic techniques is crucial for understanding the catalytic mechanism. The coordination of the TMEDA ligand stabilizes the copper center, prevents its aggregation, and increases the electron density at the metal, which can facilitate key steps in the catalytic cycle such as oxidative addition and reductive elimination. The specific geometry and electronic properties of the Cu-TMEDA complex, as revealed by spectroscopy, are therefore directly linked to its catalytic performance.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for characterizing paramagnetic species, such as Cu(II) complexes, which possess a d⁹ electron configuration with one unpaired electron. The EPR spectra of Cu-TMEDA catalysts provide detailed information about the electronic ground state and the local coordination environment of the copper center.

For most Cu(II) complexes, including those with TMEDA, the spectra are anisotropic and typically exhibit axial symmetry. This results from a tetragonally distorted geometry, leading to two principal g-values: g∥ (parallel) and g⊥ (perpendicular). The observed trend is typically g∥ > g⊥ > 2.0023 (the g-value for a free electron), which is characteristic of a d(x²-y²) ground state. This indicates that the unpaired electron resides primarily in an orbital in the plane of the copper-ligand bonds.

The interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) leads to hyperfine splitting, resulting in four distinct lines in the parallel region of the spectrum, characterized by the hyperfine coupling constant A∥. The A∥ value is sensitive to the covalency of the Cu-ligand bonds and the geometry of the complex. While specific experimental EPR data for the common dimeric Cu-TMEDA catalyst, di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride, is not extensively reported in foundational literature, analysis of similar monomeric Cu(II)-hydroxo species and other square planar Cu(II) complexes provides representative values. For instance, a monomeric, distorted square-planar [Cu(II)OH]⁺ species has been characterized by g-values of g∥ = 2.290 and g⊥ = 2.072, with a corresponding hyperfine coupling constant A∥ of 410 MHz (approximately 137 x 10⁻⁴ cm⁻¹). researchgate.net These values are typical for Cu(II) in a nitrogen and oxygen donor environment and confirm the d(x²-y²) ground state.

| Parameter | Value | Significance |

|---|---|---|

| g∥ | 2.290 | Indicates magnetic field orientation parallel to the main symmetry axis. |

| g⊥ | 2.072 | Indicates magnetic field orientation perpendicular to the main symmetry axis. |

| A∥ (MHz) | 410 | Hyperfine coupling constant parallel to the main symmetry axis. |

| Ground State | d(x²-y²) | Confirmed by the g-value trend (g∥ > g⊥ > 2.0). |

Solid-State Structural Analysis (X-ray Diffraction)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For Cu-TMEDA catalysts, XRD studies have revealed detailed information about their molecular structure, coordination geometries, and how individual complex units pack together to form a crystal lattice.

A prevalent structural motif for Cu-TMEDA catalysts is a dimeric core, particularly in the widely used catalyst di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride. In this structure, two [Cu(TMEDA)] units are bridged by two hydroxide (B78521) (OH⁻) groups. This creates a central Cu₂O₂ rhomboid core. Each copper(II) ion is typically coordinated by the two nitrogen atoms from the chelating TMEDA ligand and the two oxygen atoms from the bridging hydroxide groups, resulting in a CuN₂O₂ coordination sphere.

The coordination geometry around each copper center is generally a distorted square plane. nih.govnih.gov In some cases, weak interactions with counter-ions or solvent molecules in the axial positions can lead to a more complex, five- or six-coordinate geometry, such as a distorted square pyramid or a tetragonally elongated octahedron. For example, in the complex {[Cu(succ)(tmeda)]·4H₂O}n, the copper atom has a distorted square-planar geometry with two longer axial Cu···O contacts of 2.432 Å and 2.590 Å. nih.gov

| Bond | Compound | Bond Length (Å) |

|---|---|---|

| Cu1—N1 | [Cu(2-nitrobenzoate)₂(tmeda)] | 2.0269 |

| Cu1—O1 | [Cu(2-nitrobenzoate)₂(tmeda)] | 1.9589 |

Data from Kansiz et al. (2021). nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can occur in coordination complexes, though it is not widely documented for the common di-μ-hydroxo this compound. However, significant crystallographic variations are observed when the co-ligands or counter-ions are changed, leading to vastly different crystal packing and even molecular structures (monomeric, dimeric, or polymeric).

This variation is a direct consequence of the flexible coordination sphere of the copper(II) ion and the different steric and electronic requirements of the co-ligands. For instance, the use of bulky carboxylate ligands can favor monomeric structures, while dicarboxylates can act as linkers to form coordination polymers. These structural differences are reflected in their crystallographic parameters.

| Compound | Formula | Crystal System | Space Group | Structure Type |

|---|---|---|---|---|

| [Cu(2-nitrobenzoate)₂(tmeda)] | C₂₀H₂₄CuN₄O₈ | Monoclinic | C2/c | Monomeric nih.gov |

| {[Cu(succ)(tmeda)]·4H₂O}n | C₁₀H₂₈CuN₂O₈ | Triclinic | P-1 | Polymeric nih.gov |

For Cu(II), this distortion is most commonly a tetragonal elongation, where the two axial bonds are significantly longer than the four equatorial bonds. nih.govresearchgate.net This removes the degeneracy of the eg orbitals (d(z²) and d(x²-y²)), stabilizing the system. This effect is clearly evident in the crystal structures of Cu-TMEDA complexes, which rarely exhibit perfect octahedral or square planar geometries. Instead, they adopt distorted structures, such as the tetragonally-elongated octahedra or distorted square planes, which are direct manifestations of this electronic effect. nih.govnih.govresearchgate.net For example, the structure of the hexaaquacopper(II) ion shows two axial Cu-O distances at 238 pm and four shorter equatorial distances at ~195 pm. nih.gov

Thermal Analysis for Stability Assessment

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to assess the thermal stability of Cu-TMEDA catalysts and to characterize their decomposition pathways.

TGA measures the change in mass of a sample as a function of temperature, revealing temperature ranges where components are lost. A typical thermogram for a hydrated Cu(II)-TMEDA complex would show a multi-stage decomposition. The initial weight loss at lower temperatures (often below 150°C) corresponds to the removal of lattice or coordinated water molecules. researchgate.netiaea.org Subsequent weight loss stages at higher temperatures represent the decomposition of the organic TMEDA ligand and any other organic co-ligands. The final residual mass at the end of the analysis typically corresponds to the formation of a stable copper oxide (e.g., CuO).

DSC measures the heat flow into or out of a sample during a temperature change, identifying endothermic (heat-absorbing) and exothermic (heat-releasing) processes. The initial loss of water is an endothermic event, while the decomposition of the organic ligands can be complex, often involving both endothermic and exothermic steps. The data provides a profile of the catalyst's stability, indicating the maximum temperature at which it can be used before degradation begins. For many copper(II) complexes, the organic components remain stable up to temperatures of 200-270°C before decomposition commences. researchgate.net

| Temperature Range (°C) | Process | Mass Loss (%) | Thermal Event |

|---|---|---|---|

| 30 - 150 | Loss of coordinated water molecules | ~2-3% | Endothermic |

| > 270 | Decomposition of organic ligands | Variable | Complex (Endo/Exothermic) |

| Final | Formation of metal oxide residue | - | - |

Data generalized from studies on similar hydrated Cu(II) complexes. researchgate.net

Fundamental Principles and Ligand Effects in Cu Tmeda Catalysis

Role of the TMEDA Ligand in Catalytic Activation

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that plays a pivotal role in modulating the reactivity and stability of the copper catalyst. Its influence is exerted through a combination of steric and electronic effects, which are critical for the activation of the copper center and the facilitation of catalytic cycles.

The two nitrogen atoms of the TMEDA molecule coordinate to the copper center, forming a stable five-membered ring. This bidentate chelation is a key factor in stabilizing the copper species in solution, thereby preventing aggregation and precipitation of the active catalyst. The formation of this stable complex maintains a higher concentration of catalytically active species in the reaction medium. X-ray crystallography studies have provided detailed insights into the coordination geometry of Cu-TMEDA complexes, often revealing distorted square-planar or octahedral geometries depending on the other coordinating species. researchgate.netnih.gov

| Complex | Coordination Geometry | Cu-N Bond Length (Å) | Reference |

|---|---|---|---|

| [Cu(tmen)(Clba)2] | Distorted Octahedron | - | researchgate.net |

| [Cu(tmen)(Hsal)2·H2O] | Square Pyramidal | - | researchgate.net |

| [Cu(2-nitrobenzoate)2(tmeda)] | Distorted Square-Planar | 2.0269 | nih.gov |

TMEDA is a strong σ-donating ligand. The nitrogen atoms donate electron density to the copper center, which in turn influences the electronic properties of the metal. This increased electron density at the copper center can facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination. The electronic modulation by the TMEDA ligand is crucial for the catalyst's ability to participate in a wide range of chemical transformations.

In many reactions, TMEDA functions not only as a ligand but also as a base. mdpi.com This dual functionality can be advantageous, as it can deprotonate substrates, thereby generating nucleophilic species that can then react with the copper center. mdpi.com For instance, in the dimerization of terminal acetylenes, TMEDA facilitates the deprotonation of the alkyne. mdpi.com This ability to act as an internal base can simplify reaction conditions and improve efficiency.

A significant practical advantage of using TMEDA as a ligand is its ability to enhance the solubility of copper salts in organic solvents. mdpi.com This is particularly important for homogeneous catalysis, where a soluble and well-defined catalytic species is required. By forming a soluble complex with copper, TMEDA ensures a higher effective concentration of the catalyst in the reaction mixture, leading to improved reaction rates and yields.

Copper Oxidation State Cycling in Catalytic Cycles

The catalytic activity of the Cu-TMEDA system is intrinsically linked to the ability of copper to cycle between different oxidation states, most commonly Cu(I) and Cu(II). mdpi.com The TMEDA ligand plays a crucial role in stabilizing these various oxidation states and facilitating the transitions between them.

Many Cu-TMEDA catalyzed reactions are proposed to proceed via mechanisms involving changes in the formal oxidation state of the copper center. A typical catalytic cycle may begin with a Cu(I) species, which undergoes oxidative addition with a substrate to form a Cu(III) intermediate. This is then followed by reductive elimination to yield the product and regenerate the Cu(I) catalyst.

In some cases, the cycle may involve Cu(II) species. For example, in the oxidative dimerization of terminal acetylenes, a Cu(I) complex is oxidized to a Cu(II) species, which then reacts with the alkyne. mdpi.com The subsequent reductive elimination from a key intermediate regenerates the Cu(I) complex, thus closing the catalytic loop. mdpi.com There is also evidence for the involvement of higher oxidation states, such as Cu(III), in certain Cu-TMEDA catalyzed reactions, particularly in oxidative coupling processes. The formation of a bis(μ-oxo)dicopper(III) species with TMEDA has been characterized, highlighting the accessibility of higher oxidation states.

| Reaction Type | Key Steps | Proposed Copper Oxidation States | Reference |

|---|---|---|---|

| Sonogashira-type Couplings | Coupling of acid chlorides with terminal alkynes | Cu(I) | organic-chemistry.org |

| Dimerization of Terminal Acetylenes | Oxidative homocoupling | Cu(I) ↔ Cu(II) | mdpi.com |

| Aerobic Oxidation Reactions | Activation of molecular oxygen | Cu(I) → Cu(III) | |

| Chan-Evans-Lam (CEL) Coupling | Cross-coupling reactions | Cu(II) |

Electron Transfer Processes

The catalytic efficacy of the Cu-TMEDA system is fundamentally rooted in the ability of the copper center to cycle through multiple oxidation states, primarily Cu(I), Cu(II), and occasionally Cu(III). iciq.org These changes in oxidation state are central to the catalytic cycle and facilitate the transformation of substrates. Electron transfer processes in these reactions can occur through one-electron (radical) or two-electron (organometallic) pathways. iciq.org The N,N,N',N'-tetramethylethylenediamine (TMEDA) ligand plays a critical role in modulating these electron transfer events.

The strong σ-donating character of the nitrogen atoms in TMEDA increases the electron density at the copper center. This electronic enrichment facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination, which inherently involve the transfer of electrons between the metal and the substrate. For instance, in many Cu-TMEDA catalyzed reactions, a Cu(I) species is oxidized to a Cu(II) or even a Cu(III) intermediate upon interaction with a substrate or an oxidant. mdpi.comnih.gov

Single Electron Transfer (SET) has been identified as a key mechanism in many copper-catalyzed reactions. rsc.org In the context of Cu-TMEDA catalysis, the copper complex can act as a one-electron oxidant to initiate a SET process. rsc.org This is particularly prevalent in oxidative coupling reactions. For example, in the dimerization of terminal acetylenes using the CCl₄-TMEDA-CuCl system, the catalytic cycle is initiated by the oxidation of the Cu(I) complex to a Cu(II) complex by the oxidant, carbon tetrachloride. mdpi.com Similarly, in certain aerobic oxidations, a Cu(I)-TMEDA complex activates molecular oxygen, a fundamental step that involves electron transfer. nih.gov

| Catalytic Step | Initial Cu State | Final Cu State | Electron Transfer Type | Reaction Example |

| Activation | Cu(I) | Cu(II) | Oxidation (SET) | Dimerization of terminal acetylenes with CCl₄. mdpi.com |

| Oxidative Addition | Cu(I) | Cu(III) | Two-electron Oxidation | Proposed in cross-coupling reactions. acs.org |

| Comproportionation | Cu(I) + Cu(III) | Cu(II) + Cu(II) | Inner-sphere ET | Justifies homocoupling in cross-coupling. acs.org |

| Oxygen Activation | Cu(I) | Cu(III) | Oxidation | Aerobic oxidation reactions. nih.gov |

Identification of Active Catalytic Species

The active catalytic species in Cu-TMEDA systems is a coordination complex formed between the copper ion and the TMEDA ligand. TMEDA acts as a bidentate chelating ligand, coordinating to the copper center through its two nitrogen atoms to form a stable five-membered ring. smolecule.com This chelation enhances the solubility of the copper salt in organic solvents and, crucially, stabilizes the copper species, preventing aggregation or precipitation. This stability ensures a high concentration of the active catalyst is maintained in the reaction mixture. The exact nature of the active species can vary depending on the reaction conditions and the specific copper precursor used, existing as either monomeric or dimeric complexes. mdpi.comnih.gov

Monomeric and Dimeric Copper Complexes

Both monomeric and dimeric copper complexes have been identified as potential active species in Cu-TMEDA catalysis. The specific form often depends on the solvent, the presence of other coordinating species (like hydroxo or chloro ligands), and the reaction conditions. nih.govnih.gov

A well-characterized dimeric species is di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] chloride, often denoted as [Cu(OH)•TMEDA]₂Cl₂. smolecule.commdpi.comnih.gov This complex has been successfully used as a catalyst in various reactions, including Chan-Lam cross-coupling. mdpi.com In this dimeric structure, two copper(II) centers are bridged by two hydroxide (B78521) ligands.

In other systems, an equilibrium between monomeric and dimeric species can exist in solution. nih.gov For example, while some chloro-copper complexes readily form chloro-bridged dimers, certain tripodal ligands can enforce a monomeric structure. nih.gov Conversely, ligand-sharing can lead to the formation of dimers where a pendant group from one monomeric unit coordinates to the copper center of a neighboring unit. nih.gov In the context of catalysis, electrochemical studies have shown that monomeric and dimeric species can have different reduction potentials and rates of electron transfer, with dimers sometimes exhibiting faster kinetics. nih.gov The formation of dimeric species like the bis(μ-oxo)dicopper(III) complex, [(TMEDA)₂Cu(III)₂(μ-O)₂]²⁺, has been characterized and is a critical intermediate in aerobic oxidation reactions.

| Complex Type | Formal Name / Formula | Key Structural Feature | Role in Catalysis |

| Dimeric | Di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] chloride | Two Cu(II) centers bridged by two OH⁻ ligands. smolecule.commdpi.com | Active catalyst in Chan-Lam coupling. mdpi.com |

| Dimeric | [(TMEDA)₂Cu(III)₂(μ-O)₂]²⁺ | Two Cu(III) centers bridged by two oxo ligands. | Key intermediate in aerobic oxidations. |

| Monomeric | [Cu(TMEDA)(Cl)₂] | Single copper center coordinated by one TMEDA and two chloride ligands. | Precursor to active species. |

| Monomeric | [Cu(TMEDA)(R-COO)₂] | Single copper center with TMEDA and carboxylate ligands. researchgate.net | Model complex for catalytic intermediates. researchgate.net |

Ligand-Bound Copper Intermediates

During the catalytic cycle, a series of transient, ligand-bound copper intermediates are formed. The identification and characterization of these species are crucial for understanding the reaction mechanism. The nature of the intermediate is dictated by the substrates involved.

In reactions involving terminal alkynes, such as the Glaser-Hay coupling, a key intermediate is the copper-acetylide species. mdpi.com This is formed when TMEDA, acting as both a ligand and a base, facilitates the deprotonation of the alkyne, which then coordinates to the copper center. mdpi.com This acetylide intermediate is the nucleophilic species responsible for subsequent C-C bond formation.

In oxidation reactions involving water or alcohols, copper(II)-hydroxo and copper(II)-alkoxide species are pivotal intermediates. For instance, in some proposed mechanisms for alcohol oxidation, an active Cu(II)-OH species undergoes ligand exchange with the alcohol substrate to form a Cu(II)-alkoxide intermediate.

Furthermore, in aerobic oxidations, the reaction of a copper species with molecular oxygen can lead to peroxycopper intermediates. nih.gov These can then evolve through subsequent steps, such as intramolecular hydrogen shifts, to generate the oxidized product and regenerate the active copper catalyst. nih.gov In some C-N bond-forming reactions, a copper(I)-amidate complex, ligated by a diamine like TMEDA, has been identified as the reactive species that activates the aryl halide. mit.edu

| Intermediate Species | Reaction Type | Formation Pathway |

| Copper-acetylide | Alkyne Homocoupling (Glaser-Hay) | Deprotonation of terminal alkyne and coordination to Cu(II) center. mdpi.com |

| Copper(II)-hydroxo | Aerobic Oxidations, Chan-Lam Coupling | Reaction of Cu(II) with water or hydroxide. mdpi.com |

| Copper(II)-alkoxide | Alcohol Oxidation | Ligand exchange between a Cu(II)-OH species and an alcohol. |

| Peroxycopper | Aerobic Oxidations | Reaction of a reduced copper species with molecular oxygen. nih.gov |

| Copper(I)-amidate | N-Arylation of Amides | Amide coordination to a Cu(I) complex followed by deprotonation. mit.edu |

Mechanistic Investigations of Cu Tmeda Catalyzed Reactions

Elucidation of General Catalytic Cycles

The catalytic activity of the Cu-TMEDA system stems from the ability of copper to cycle between different oxidation states (commonly Cu(I) and Cu(II), and sometimes Cu(III)) and the role of the TMEDA ligand in stabilizing these various species. The general catalytic cycle typically begins with the formation of a catalyst-substrate complex, proceeds through transformative steps like oxidative addition and reductive elimination, and concludes with the regeneration of the active catalyst.

The initial step in a Cu-TMEDA catalyzed reaction is the coordination of the substrate to the copper center. The nature of this complex depends on the starting copper source and the substrate. For instance, in the dimerization of terminal acetylenes, the substrate coordinates to a Cu(I) or Cu(II) center complexed with TMEDA. mdpi.com Spectroscopic investigations using Extended X-ray Absorption Fine Structure (EXAFS) have been instrumental in characterizing these initial complexes. When CuCl₂ is dissolved in DMF with TMEDA, a distinct complex, (TMEDA)CuCl₂, is formed. acs.org

The coordination of the substrate activates it for subsequent transformations. In the case of alkyne homocoupling, the coordination of the C-C triple bond to the Cu(II) center activates the terminal C-H bond, facilitating its deprotonation by a base, which can be TMEDA itself. acs.org

| Property | Value | Method | Reference |

| Complex Structure | (TMEDA)CuCl₂ | EXAFS | acs.org |

| Cu-N Bond Distance | 2.00 Å | EXAFS | acs.org |

| Cu-Cl Bond Distance | 2.29 Å | EXAFS | acs.org |

| Coordination Atoms | 2 N, 2 Cl | EXAFS | acs.org |

| Structural data for the initial catalyst-TMEDA complex characterized by EXAFS. |

Many Cu-TMEDA catalyzed reactions are proposed to proceed via pathways involving changes in the formal oxidation state of the copper center, analogous to mechanisms seen with precious metals. acs.org

Oxidative Addition : This step involves the addition of a substrate to the copper center, leading to an increase in copper's oxidation state, typically by two units (e.g., Cu(I) → Cu(III) or Cu(0) → Cu(II)). acs.orgnsf.gov While less common for copper than for palladium, this pathway has been proposed. For example, some C-O coupling reactions are suggested to involve the formation of a Cu(III) intermediate. acs.org

Reductive Elimination : This is the final bond-forming step, where two ligands on the copper center couple and are expelled as the product, reducing the copper's oxidation state by two units (e.g., Cu(III) → Cu(I) or Cu(II) → Cu(0)). acs.org In the dimerization of terminal acetylenes, after the formation of a key dicopper intermediate holding two acetylide units, reductive elimination releases the 1,3-diyne product and regenerates the Cu(I) species. mdpi.com

A plausible mechanism for the homocoupling of terminal acetylenes using a CCl₄-TMEDA-CuCl system illustrates these steps. The cycle starts with the oxidation of a Cu(I)-TMEDA complex by CCl₄ to form a Cu(II) species. This Cu(II) complex then reacts with the alkyne to form a copper acetylide intermediate. A subsequent reaction with another alkyne molecule leads to a key intermediate from which reductive elimination provides the final product and the initial Cu(I) catalyst. mdpi.com

It is important to note that not all Cu-TMEDA reactions follow a simple two-electron oxidative addition/reductive elimination pathway. Alternative single-electron transfer (SET) processes leading to radical intermediates are also common, particularly in oxidative couplings. researchgate.netnih.gov

For the catalytic cycle to continue, the active form of the catalyst must be regenerated. In oxidative reactions, this typically involves the reoxidation of a lower-valent copper species (e.g., Cu(I)) back to a higher-valent one (e.g., Cu(II)). Molecular oxygen (O₂) is a common and environmentally benign terminal oxidant for this purpose. nih.govrsc.org

Characterization of Key Intermediates

The transient and often unstable nature of catalytic intermediates makes their characterization challenging. However, a combination of spectroscopic techniques and trapping experiments has provided significant insight into key species involved in Cu-TMEDA catalysis.

In aerobic oxidation reactions, the activation of molecular oxygen by a Cu(I)-TMEDA complex is a fundamental step. This interaction generates highly reactive dicopper-oxygen species. Two primary structures have been identified and studied: a side-on peroxo dicopper(II) complex, [(L)₂Cu(II)₂(μ-η²:η²-O₂)]²⁺, and a bis(μ-oxo) dicopper(III) complex, [(L)₂Cu(III)₂(μ-O)₂]²⁺. rsc.orgacs.org

The formation of the bis(μ-oxo)dicopper(III) species with TMEDA, [(TMEDA)₂Cu(III)₂(μ-O)₂]²⁺, was successfully characterized despite challenges from competing reactions. acs.org This species can be formed preferentially at low copper concentrations (<2 mM) in acetone. Its enhanced thermal stability and lower steric hindrance compared to complexes with bulkier ligands allow for efficient oxidation of external substrates, such as the conversion of benzyl (B1604629) alcohol to benzaldehyde. acs.org Copper–oxygen intermediates are also proposed in other catalytic oxidations, acting as the active oxidants. nih.gov

| Intermediate Type | Formula | Substrate Oxidized | Product | Yield | Reference |

| Bis(μ-oxo)dicopper(III) | [(TMEDA)₂Cu(III)₂(μ-O)₂]²⁺ | Benzyl alcohol | Benzaldehyde | 80% | acs.org |

| Reactivity data for a characterized Cu-TMEDA-Oxygen intermediate. |

Copper(II)-hydroxo and -alkoxide species are pivotal intermediates in numerous Cu-TMEDA catalyzed reactions, especially those involving alcohols or water. The well-defined complex di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride, [Cu(OH)(TMEDA)]₂Cl₂, has been synthesized and serves as a model for proposed catalytic intermediates. uu.nlresearchgate.net This stable dimeric complex has been successfully employed as a catalyst in its own right for reactions like the N-arylation of imidazoles with aryl boronic acids. nih.govresearchgate.net

In proposed mechanisms for alcohol oxidation, a Cu(II)-alkoxide species is formed via ligand exchange between an active Cu(II)-OH species and the alcohol substrate. researchgate.netnih.gov This Cu(II)-alkoxide intermediate then undergoes oxidation, often facilitated by a co-catalyst like an N-oxyl radical, to yield the aldehyde or ketone product and a reduced Cu(I) species, thus continuing the catalytic cycle. researchgate.netnih.gov The TMEDA ligand plays a crucial role in promoting the formation and subsequent reaction of these intermediates. rsc.orgrsc.org

Organocopper Intermediates (e.g., Acetylide, Iminyl, Diacetylide)

The catalytic activity of the Cu-TMEDA system is fundamentally linked to the formation of various transient organocopper intermediates. The nature of these intermediates dictates the reaction pathway and product formation.

Copper(I)-Acetylide Intermediates Copper-acetylide species are among the most frequently proposed intermediates in Cu-TMEDA catalyzed reactions involving terminal alkynes. Their formation is a critical step in processes such as oxidative homocoupling (Glaser-Hay reaction) and carboxylation reactions. acs.orgpnas.orgunicamp.br In these transformations, TMEDA often serves a dual role as both a ligand and a base, facilitating the deprotonation of the terminal alkyne to generate the nucleophilic copper-acetylide species. acs.orgunicamp.br This acetylide intermediate is the key species for subsequent C-C bond formation. pnas.org For instance, in the dimerization of terminal acetylenes, a Cu(I) complex is oxidized to a Cu(II) species, which then reacts with the alkyne in the presence of TMEDA to form a copper acetylide intermediate. mdpi.com This intermediate then reacts with another alkyne molecule, leading to reductive elimination and the formation of the 1,3-diyne product. mdpi.com The insolubility of some copper acetylides can impact reaction rates by reducing the concentration of the active species in solution. rsc.org However, in some cases, TMEDA helps to keep the copper acetylide intermediate from precipitating, thus maintaining a homogenous reaction mixture. rsc.org

Iminyl Intermediates In certain oxidative reactions catalyzed by copper, iminyl intermediates have been identified. For example, in the aerobic oxidation of imines, a proposed mechanism involves the formation of a key iminyl copper species. This species is thought to react with molecular oxygen to generate a peroxycopper intermediate, which then undergoes further transformation to yield the final product. nih.gov In other systems, the generation of an iminyl radical intermediate via homolytic cleavage of a C-N bond has been suggested as a key step preceding product formation. beilstein-journals.org

Diacetylide Intermediates The formation of copper-diacetylide intermediates has been implicated in specific polymerization reactions. A notable example is the synthesis of graphdiyne (GDY), an alkyne-rich carbon allotrope. Mechanistic studies have shown that Cu-Cl bonds are crucial in the formation of a Cu(II)-diacetylide intermediate, which is essential for the growth of the GDY sheets. acs.org While not directly involving TMEDA, related studies on Cu(I)-catalyzed cycloadditions with platinum diacetylide complexes highlight the reactivity of diacetylide moieties in copper-catalyzed systems. researchgate.net

Carbon-Centered Radical Pathways

Beyond pathways involving discrete organocopper intermediates, the Cu-TMEDA system can also facilitate reactions through carbon-centered radical pathways. These mechanisms often involve a single electron transfer (SET) process. For example, the Cu-TMEDA catalyzed C-C coupling of alkenyl boronates and bromodifluoroacetates is proposed to proceed through a mechanism involving both radical and organocopper intermediates. chemrxiv.org

In the copper-catalyzed reaction of aldehyde-derived hydrazones with carbon tetrachloride, computational studies suggest a radical mechanism. The Cu(I)-TMEDA complex facilitates the removal of a chlorine atom from CCl₄ to form the trichloromethyl radical (•CCl₃). researchgate.net This radical then participates in the subsequent steps of the reaction. researchgate.net Similarly, copper-catalyzed trifluoromethylation of alkenes can proceed via a carbon-centered radical intermediate, which is generated and then reacts with a Cu(II) species to form the final product. thieme-connect.com

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic analyses of reactions catalyzed by Cu-TMEDA provide crucial insights into the reaction mechanism, particularly in identifying the rate-limiting step.

Dependence on Substrate and Reagent Concentrations

The rate of Cu-TMEDA catalyzed reactions often shows a complex dependence on the concentrations of various species in the reaction mixture.

Atom Transfer Radical Polymerization (ATRP): In the ATRP of styrene (B11656) using CuBr/TMEDA, the polymerization kinetics deviate from a linear first-order relationship at higher monomer conversions. cmu.edu This has been attributed to the low solubility of the resulting CuBr₂-TMEDA complex, which decreases the concentration of the deactivating Cu(II) species and thus increases the polymerization rate. cmu.edu

The table below summarizes the observed kinetic dependencies for specific Cu-TMEDA catalyzed reactions.

| Reaction | Substrate/Reagent | Kinetic Order | Reference |

| Aerobic Oxidation of Benzyl Alcohol | Benzyl Alcohol | ~Zero | nih.gov |

| Aerobic Oxidation of Benzyl Alcohol | O₂ Pressure | First | nih.gov |

| Oxidative Acylation with Benzaldehyde | Benzaldehyde | Zero | researchgate.net |

| ATRP of Styrene (High Conversion) | Styrene | Non-First | cmu.edu |

| Metalation of 2-methylcyclohexanone (B44802) N,N-dimethylhydrazone | TMEDA | Zero | wpmucdn.com |

Kinetic Isotope Effects

Kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism and rate-limiting step of a reaction. While specific KIE studies for Cu-TMEDA systems are not extensively detailed in the reviewed literature, related copper-catalyzed oxidations provide a framework for their utility. For instance, in a copper-catalyzed oxidation of fluorene, KIE studies using 9,9'-dideuterofluorene indicated that the deprotonation of the substrate was the rate-limiting step. nih.gov Such studies are crucial for distinguishing between different potential mechanisms, such as those involving C-H bond cleavage in the rate-determining step.

Comparative Kinetic Analysis with Other Ligands

Comparing the kinetics of the Cu-TMEDA system with catalysts bearing other ligands highlights the unique role of TMEDA.

Comparison in ATRP: In atom transfer radical polymerization, the Cu-TMEDA complex leads to a slower polymerization rate for styrene, methyl acrylate, and methyl methacrylate (B99206) compared to systems using bipyridine (bipy) or its derivatives as ligands. cmu.edu This is potentially due to steric effects from the methyl groups on the TMEDA nitrogen atoms, making the copper(I)-TMEDA complex less efficient at halogen abstraction. cmu.edu However, other multidentate amine ligands like PMDETA and HMTETA resulted in faster polymerization rates than bipy, which was attributed to the lower redox potentials of their copper complexes. cmu.edu

Comparison in Photo-CuAAC Polymerization: In photoinitiated copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations, the choice of ligand significantly affects kinetics. While aliphatic tertiary amines like TMEDA can greatly improve reaction rates compared to pyridine-based ligands, they can also lead to a loss of temporal control over the polymerization under certain conditions. researchgate.netnih.gov

The following table presents a comparative overview of reaction rates for Cu-TMEDA versus other copper-ligand systems.

| Reaction Type | Ligand 1 | Ligand 2 | Comparative Rate/Observation | Reference |

| Aerobic Oxidative Acylation (Cu-OH Regen.) | TMEDA | bpy | Rate with TMEDA is ~2x faster than with bpy. | nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | TMEDA | bipy | Polymerization rate with TMEDA is slower than with bipy. | cmu.edu |

| Photo-CuAAC Polymerization | TMEDA | Pyridine (B92270) | TMEDA provides significantly improved reaction rates. | researchgate.net |

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of Cu-TMEDA catalyzed reactions. These studies provide detailed energetic landscapes of reaction pathways, helping to validate or challenge proposed mechanisms.

For example, a computational study on the Cu(I)-catalyzed conversion of hydrazones with CCl₄ investigated the role of TMEDA. The calculations revealed that considering TMEDA as a ligand, rather than just a proton scavenger, significantly alters the energy profile of the reaction. The energy barrier for the formation of the •CCl₃ radical was found to be only 8.3 kcal/mol higher for the Cu(I)-TMEDA complex compared to a ligand-free pathway, with subsequent steps being nearly barrierless, leading to a higher theoretical turnover frequency (TOF) for the TMEDA-ligated path. researchgate.net

In another theoretical study focused on Cu(I)-catalyzed aryl amidation, DFT calculations were used to compare multiple reaction pathways. The results indicated that oxidative addition was the rate-limiting step. researchgate.net Interestingly, for this specific reaction, the calculations suggested that TMEDA was an almost completely inactive ligand, while trans-N,N'-dimethylcyclohexane-1,2-diamine was predicted to be excellent, a finding that aligned with experimental observations. researchgate.net

DFT calculations have also been applied to the copper-mediated homocoupling of terminal acetylenes (Eglinton and Glaser-Hay reactions). These studies suggest that the reaction proceeds through the dimerization of copper alkynyl complexes followed by reductive elimination, rather than via free alkynyl radicals. ub.edursc.org The calculations consistently identify the deprotonation of the alkyne as the rate-limiting step, a step often facilitated by TMEDA acting as a base. acs.orgub.edu

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of Cu-TMEDA catalyzed reactions, providing detailed insights into reaction pathways that are often difficult to discern through experimental means alone.

DFT calculations have been successfully applied to study the N-N bond formation from aryl azide (B81097) catalyzed by a copper(I) iodide complex with TMEDA. These studies explored various activation modes for the azide group, revealing that the azide is activated by a Cu(μ-I)2Cu(TMEDA) dimer coordinating to the nitrogen atom of a phenyl imine and the internal nitrogen atom of the azide. nih.govrsc.org

In the context of alkyne coupling reactions, DFT has been used to investigate the synergistic Cu(II)/Cu(I)-mediated mechanism. Computational results suggest that the C-H bond cleavage, catalyzed solely by the Cu(I) cation, is the rate-determining step. The subsequent dinuclear 1,2-reductive elimination mediated by Cu(II) is a facile process. acs.org

Calculation of Free Energy Barriers and Transition States

The calculation of free energy barriers (ΔG‡) and the characterization of transition state structures are critical for a quantitative understanding of reaction kinetics and mechanisms. DFT calculations are frequently employed for this purpose.

For the Cu-catalyzed synthesis of 2H-indazoles, DFT calculations were performed to elucidate the reaction mechanism of N-N bond formation from aryl azide. nih.govrsc.org Similarly, in the study of base-catalyzed hydrolysis of amides, while not directly involving Cu-TMEDA, the methodology of using first-principle electronic structure calculations to determine transition state structures and free energy barriers is highly relevant. These studies have shown good agreement between calculated and experimental free energy barriers. nih.gov

In a study on the synergistic Cu(II)/Cu(I)-mediated alkyne coupling, because the reactant for dinuclear 1,2-reductive elimination was calculated to be in a triplet state while the products were in a singlet state, the minimum energy crossing point (MECP) was introduced to the Cu/TMEDA/alkyne system to clarify the spin crossing between the potential energy surfaces. acs.org This highlights the complexity of transition state analysis in reactions involving changes in spin state.

Table 1: Calculated Free Energy Barriers for Selected Reactions

| Reaction | Catalyst System | Calculated ΔG‡ (kcal/mol) | Method |

| Monomeric Oxidation of CuCl | CuCl/TMEDA | 13.6 | DFT |

| Base-Catalyzed Hydrolysis of Formamide | N/A | 21.6 | CCSD(T)/aug-cc-pVDZ |

| Base-Catalyzed Hydrolysis of N-methylacetamide | N/A | 22.7 | CCSD(T)/aug-cc-pVDZ |

| Base-Catalyzed Hydrolysis of N,N-dimethylformamide (DMF) | N/A | 23.1 | CCSD(T)/aug-cc-pVDZ |

| Base-Catalyzed Hydrolysis of N,N-dimethylacetamide (DMA) | N/A | 26.0 | CCSD(T)/aug-cc-pVDZ |

Influence of Reaction Parameters on Mechanistic Pathways

The mechanistic pathways of Cu-TMEDA catalyzed reactions are highly sensitive to various reaction parameters, including the solvent, the presence of oxygen, and the kinetics of ligand exchange. Understanding these influences is crucial for optimizing reaction conditions and achieving desired outcomes.

Solvent Effects on Intermediate Stability and Reactivity

The choice of solvent can significantly impact the stability and reactivity of catalytic intermediates in Cu-TMEDA systems. The solvent can affect the redox properties of the copper catalyst, its structure in solution, and the kinetics of activation reactions. mdpi.com

In the dimerization of terminal acetylenes using a CCl4-TMEDA-CuCl system, the reaction proceeds in both polar aprotic solvents and alcohols. However, the best yields were achieved in ethanol (B145695) and methanol (B129727), while coordinating solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) resulted in lower yields, likely due to poisoning of the catalytic system. mdpi.com

DFT studies on copper-based molecular catalysts for controlled radical polymerization have shown that the coordination of solvent molecules is an important factor to consider for the stability of both Cu(I) and Cu(II) complexes. mdpi.com The inclusion of both implicit and explicit solvent descriptions in computational models is crucial for accurately predicting the free energies of reaction. mdpi.com For instance, in the phenylation of imidazole (B134444) using a [Cu(OH)TMEDA]2Cl2 catalyst, no conversion was observed in anhydrous CH3CN, CH2Cl2, or N-methylpyrrolidone (NMP), which can be partly attributed to the poor solubility of the catalyst. In contrast, the reaction proceeds in water, where the catalyst is completely dissolved. uu.nl

The configurational stability of chiral lithiated aryloxiranes is also influenced by the solvent and the presence of TMEDA. The use of hexane/TMEDA dramatically hinders racemization compared to reactions performed in THF. nih.gov Kinetic data suggests different enantiomerization mechanisms are at play in each solvent system. nih.gov

Oxygen Sensitivity and Anaerobic Conditions

Many Cu-TMEDA catalyzed reactions are aerobic, utilizing molecular oxygen as a benign and atom-economical oxidant. nih.gov The oxidation of copper with oxygen is a facile process that allows for catalytic turnover in net oxidative processes. nih.gov However, the sensitivity to oxygen can also lead to undesired side reactions, such as over-oxidation or byproduct formation. nih.gov

In some cases, reactions are intentionally carried out under anaerobic conditions to avoid these issues. For example, the coupling of arylboronic acids with imidazole using binuclear bis-μ-hydroxy copper(II) complexes can be performed in air as well as under a nitrogen atmosphere. uu.nl This suggests that dioxygen is not required for this particular transformation. uu.nl

Kinetic studies on the aerobic oxidation of alcohols catalyzed by Cu/TEMPO systems have shown a first-order dependence on oxygen pressure, indicating that the regeneration of the active Cu(II)-OH species from the Cu(I) species is part of the rate-limiting step. nih.gov The presence of TMEDA was found to accelerate this regeneration step compared to other ligands like 2,2'-bipyridyl (bpy). nih.gov

Ligand Exchange Kinetics

Studies on the kinetic resolution of 2-lithio-N-Boc-piperidine have investigated the kinetic order in TMEDA and chiral resolving ligands. The catalytic dynamic resolution was found to be second order in TMEDA, highlighting its crucial role in the ligand exchange process. nih.gov

In the context of nickel catalysis, which shares mechanistic similarities with copper catalysis, ligand exchange reactions of [(tmeda)NiR2] complexes with N-heterocyclic carbenes and bidentate phosphines have been studied. These studies demonstrate that the TMEDA ligand can be displaced by other ligands, leading to the formation of new catalytically active species. acs.org 2D ROESY NMR data for a tmeda-coordinated Ni(II) complex indicated that the N-methyl groups of the κ2-tmeda ligand undergo both self-exchange and exchange with free TMEDA from the solution. d-nb.info

The kinetics of ligand exchange in copper(II) complexes with tetradentate Schiff base ligands have been studied spectrophotometrically. The reaction rate was found to be first-order with respect to both the copper complex and the incoming ligand. nih.gov In another study, the ligand exchange reaction of a copper(II) complex with a macrocyclic ligand was found to be a biphasic process, with one fast step dependent on the incoming ligand concentration and a second, slower step that was not significantly affected by it. inorgchemres.org These studies underscore the complexity of ligand exchange processes and their dependence on the specific ligands and reaction conditions. Computational studies have also suggested that the kinetics of ligand exchange between TMEDA and the substrate can dictate the selectivity of the reaction.

Scope of Cu Tmeda Catalyzed Organic Transformations

Oxidative Coupling Reactions

One of the most prominent applications of the Cu-TMEDA catalyst is in the homocoupling of terminal alkynes, a reaction historically known as the Glaser coupling. The Hay variant of this reaction specifically utilizes a Cu(I)-TMEDA complex in the presence of an oxidant, typically oxygen from the air, to catalyze the dimerization of terminal alkynes. rsc.orgresearchgate.net This method is highly effective for the synthesis of symmetric conjugated diynes. The Cu-TMEDA complex is noted for its solubility in a wider range of solvents compared to traditional Glaser coupling catalysts, enhancing its versatility. rsc.org

The Cu-TMEDA system efficiently catalyzes the dimerization of a wide array of terminal acetylenes. The reaction proceeds via the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling to form the C-C bond. nih.gov The catalytic cycle is sustained by the re-oxidation of Cu(I) to Cu(II) by an external oxidant. researchgate.net Research has demonstrated that catalytic systems such as CuCl/TMEDA with an oxidant like carbon tetrachloride can effectively dimerize terminal acetylenes containing both aromatic and aliphatic substituents in high yields. nih.gov

The primary products of Cu-TMEDA catalyzed alkyne homocoupling are conjugated diynes (also known as 1,3-diynes). These structures are valuable building blocks in materials science, natural product synthesis, and medicinal chemistry. nih.gov The reaction has a broad synthetic scope, accommodating various functional groups on the alkyne substrate. nih.gov For instance, the CuI/TMEDA system has been successfully employed for the solvent-free synthesis of buta-1,3-diynes from terminal alkynes at elevated temperatures. nih.gov

The following table presents data from the homocoupling of various terminal acetylenes using a CuCl/TMEDA/CCl₄ catalytic system in methanol (B129727), demonstrating the versatility of the catalyst. nih.gov

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene (B144264) | 1,4-Diphenylbuta-1,3-diyne | 92 |

| 2 | 4-Methylphenylacetylene | 1,4-Bis(4-methylphenyl)buta-1,3-diyne | 85 |

| 3 | 4-Methoxyphenylacetylene | 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne | 89 |

| 4 | 4-Chlorophenylacetylene | 1,4-Bis(4-chlorophenyl)buta-1,3-diyne | 88 |

| 5 | 1-Hexyne | Dodeca-5,7-diyne | 75 |

| 6 | Propargyl alcohol | Hexa-2,4-diyne-1,6-diol | 81 |

The this compound also facilitates the formation of carbon-nitrogen bonds through oxidative coupling, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. These reactions typically involve the coupling of an N-H bond-containing substrate with a suitable carbon-based partner.

The complex [Cu(OH)·TMEDA]₂Cl₂ has been identified as a highly effective catalyst for the N-arylation of imidazoles with arylboronic acids. researchgate.netmdpi.com This reaction proceeds smoothly at room temperature in solvents like dichloromethane, providing a variety of N-arylimidazoles in good to excellent yields. researchgate.net This method presents a milder alternative to the traditional Ullmann-type couplings, which often require high temperatures and can result in variable yields. researchgate.net

The table below illustrates the scope of the [Cu(OH)·TMEDA]₂Cl₂ catalyzed N-arylation of imidazole (B134444) with various arylboronic acids. researchgate.net

| Entry | Arylboronic Acid | N-Arylimidazole Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Phenylimidazole | 95 |

| 2 | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)imidazole | 98 |

| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)imidazole | 96 |

| 4 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)imidazole | 87 |

| 5 | 2-Methylphenylboronic acid | 1-(2-Methylphenyl)imidazole | 85 |

| 6 | 1-Naphthylboronic acid | 1-(1-Naphthyl)imidazole | 90 |

Cu-TMEDA and related copper-diamine systems are utilized in the oxidative formation of N-N bonds to synthesize hydrazine (B178648) derivatives. rsc.org Specifically, these catalysts can promote the aerobic oxidative homocoupling of secondary amines, such as diarylamines, to yield tetraarylhydrazines. researchgate.net The reaction involves the copper-catalyzed coupling of two amine molecules with molecular oxygen serving as the terminal oxidant. researchgate.net

While other ligands have been found to be more optimal for certain substrates, TMEDA has been shown to be a competent ligand in these transformations. researchgate.net Mechanistic studies suggest these reactions proceed through an "oxidase"-type mechanism involving two half-reactions: the aerobic oxidation of a Cu(I) catalyst, followed by Cu(II)-promoted N-N coupling.

The following data shows the results of ligand screening for the Cu-catalyzed aerobic oxidative dimerization of carbazole, illustrating the catalytic activity of the Cu-TMEDA system in N-N bond formation. researchgate.net

| Entry | Ligand | Conversion (%) | Yield (%) |

| 1 | None | 13 | 13 |

| 2 | 1,10-Phenanthroline (B135089) | 79 | 79 |

| 3 | TMEDA | 40 | 40 |

| 4 | 2,2'-Bipyridine (B1663995) | 50 | 50 |

| 5 | 4-Dimethylaminopyridine (DMAP) | 85 | 85 |

| 6 | N-Methylimidazole (NMI) | 84 | 84 |

Carbon-Oxygen (C-O) Coupling Reactions

The this compound has been effectively employed in the formation of C-O bonds, a fundamental transformation in the synthesis of diaryl ethers, which are prevalent motifs in pharmaceuticals, natural products, and materials science. mdpi.comresearchgate.net

The Ullmann condensation, a classical copper-mediated reaction for forming aryl ethers, has been significantly improved through the use of ligands. nih.govorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures, the introduction of chelating ligands like TMEDA allows the reaction to proceed under milder conditions with catalytic amounts of copper. nih.govrsc.org The Cu-TMEDA system enhances the solubility and reactivity of the copper catalyst, facilitating the coupling of phenols with aryl halides.

The general mechanism for these Ullmann-type reactions involves the coordination of the TMEDA ligand to a Cu(I) species. This complex then undergoes oxidative addition with an aryl halide. The resulting intermediate reacts with a phenoxide to form a Cu(III) species, which then undergoes reductive elimination to yield the desired diaryl ether and regenerate the active Cu(I) catalyst. The use of a bidentate ligand like TMEDA is crucial for stabilizing the copper intermediates and promoting the catalytic cycle under more benign conditions than the stoichiometric, high-temperature classic Ullmann reaction. organic-chemistry.orgrsc.org

Table 1: Representative Conditions for Modified Ullmann Ether Synthesis

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reactants | Product | Reference |

|---|---|---|---|---|---|---|---|

| CuI | TMEDA | K₂CO₃ | Toluene | 110 | Iodobenzene, Phenol (B47542) | Diphenyl ether | nih.gov |

The this compound is highly effective for the aerobic oxidative coupling of 2-naphthols to produce 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. acs.org These axially chiral compounds are of immense importance as ligands and chiral auxiliaries in asymmetric synthesis. The [Cu(OH)TMEDA]₂Cl₂ complex is a particularly efficient catalyst for this transformation. researchgate.net

Mechanistic studies suggest that the reaction proceeds through a binuclear copper complex. nih.gov The TMEDA ligand plays a dual role: it facilitates the clustering of two copper centers and weakens the bond between copper and the naphtholato ligand. This weakening makes the naphtholato unit more susceptible to C-C coupling, avoiding the formation of free naphthoxy radicals. The nature of the counterion also plays a significant role; strongly bridging counterions like chloride (Cl⁻) stabilize the dicopper clusters and enhance the reaction efficiency, whereas weakly bridging ions lead to less stable clusters and lower reactivity. nih.gov An efficient process has been developed using just 1 mol % of Cu(OH)Cl·TMEDA for the aerobic oxidative coupling of 2-naphthol (B1666908) derivatives. acs.org

Table 2: Cu-TMEDA Catalyzed Oxidative Coupling of 2-Naphthol

| Catalyst | Substrate | Solvent | Atmosphere | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(OH)Cl·TMEDA (1 mol%) | 2-Naphthol | CH₂Cl₂ | O₂ | >95 | acs.org |

Copper complexes, including those with amine ligands, are known to catalyze the oxidation of phenols to quinones, mimicking the function of copper-containing enzymes like tyrosinase. nih.govmdpi.com This transformation involves the activation of molecular oxygen and its insertion into a C-H bond ortho to the phenolic hydroxyl group, followed by oxidation to the corresponding ortho-quinone.

While specific studies focusing solely on Cu-TMEDA for this reaction are less common than for other couplings, the principles of copper-catalyzed phenol oxidation are well-established. The reaction generally proceeds through a copper-phenolate intermediate. nih.gov In the presence of oxygen, a key ternary complex involving the phenoxy radical, Cu(II), and superoxide (B77818) may form. nih.gov The selectivity between C-O bond formation (oxygenation to a catechol, which is then oxidized to a quinone) and C-C bond formation (oxidative coupling) can depend on the electronic properties of the phenol substrate and the specific ligand environment around the copper center. nih.govrsc.org For instance, the CuCl₂–DMAP system favors the formation of ortho-naphthoquinones from 2-naphthols via aerobic oxidation. rsc.org The role of ligands like TMEDA is to modulate the redox potential of the copper center and facilitate the catalytic cycle.

Carbon-Carbon (C-C) Coupling Reactions

The Cu-TMEDA system also demonstrates remarkable efficacy in forging new carbon-carbon bonds, offering a cost-effective alternative to palladium-catalyzed methods. bohrium.com

One of the significant applications of the this compound is in the cross-coupling of Grignard reagents (organomagnesium compounds) with organic halides. This reaction, a variation of the Kumada coupling, allows for the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. The combination of a copper salt (e.g., CuI or CuCl) and TMEDA effectively catalyzes the reaction between aryl or alkyl Grignard reagents and alkyl or aralkyl halides. bohrium.comoup.com

The presence of TMEDA is often critical for the success of these reactions. organic-chemistry.org For example, in the coupling of secondary alkyl halides with secondary alkyl Grignard reagents, CuI/TMEDA/LiOMe was identified as the optimal catalytic system, proceeding via an Sₙ2 mechanism with inversion of configuration. organic-chemistry.org This method is tolerant of various functional groups and enables the stereocontrolled formation of C-C bonds.

Table 3: Cu-TMEDA Catalyzed Cross-Coupling of Grignard Reagents with Halides

| Copper Source | Ligand | Substrate 1 | Substrate 2 | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuCl (catalytic) | TMEDA | Phenylmagnesium bromide | Benzyl (B1604629) chloride | Benzene | 91 | oup.com |

| CuI (5 mol%) | TMEDA (10 mol%) | Cyclohexylmagnesium chloride | (2-Bromocyclohexyl)benzene | THF/NMP | 85 | organic-chemistry.org |

In a unique and efficient transformation, the Cu-TMEDA system can be used to synthesize methylene-bridged compounds where TMEDA itself serves as the C1 carbon source. rsc.orgrsc.org A protocol using copper(II) chloride (CuCl₂) and atmospheric oxygen mediates a C-H (sp³) oxidation and subsequent C-N bond cleavage of the TMEDA ligand. The resulting methylene (B1212753) fragment then couples with two molecules of a nucleophilic substrate, such as indoles, anilines, or 1,3-dicarbonyl compounds.

This reaction is environmentally benign, as it uses oxygen as the oxidant and can be performed in water. rsc.orgrsc.org The process allows for the selective methylenation of a broad scope of substrates to form products like bisindolylmethanes and diaminodiphenylmethanes in good to excellent yields. Mechanistic studies have identified key intermediates in this transformation, highlighting a novel pathway for C-C bond formation. rsc.org

Table 4: Synthesis of Methylene-Bridged Compounds Using CuCl₂/TMEDA

| Substrate | Product | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | 3,3'-Bisindolylmethane | Water | 95 | rsc.org |

| N-Methylaniline | 4,4'-Bis(methylamino)diphenylmethane | Water | 88 | rsc.org |

| Pyrrole | 2,2'-Bispyrrolylmethane | Water | 41 | rsc.org |

Carbon-Phosphorous (C-P) Bond Formation

The formation of carbon-phosphorous bonds is crucial for the synthesis of organophosphorus compounds, which have widespread applications. Copper-catalyzed methods have emerged as powerful strategies for constructing these linkages.

A notable application of Cu-TMEDA catalysis is in the tandem reaction that forms a P-C bond and simultaneously functionalizes an adjacent carbon with an oxygen atom. A specific copper(II) catalyst, di-µ-hydroxy-bis(N,N,N',N'-tetramethylethylenediamine)copper(II) chloride {[Cu(OH)•TMEDA]2Cl2}, has been effectively used for this transformation. organic-chemistry.orgsigmaaldrich.com This process enables the efficient synthesis of phenacyl tertiary phosphine-boranes from terminal aryl-substituted alkynes and olefins. organic-chemistry.org

The reaction proceeds regioselectively, coupling phosphine-boranes with the terminal alkyne or olefin, followed by the oxidation of the benzylic carbon. organic-chemistry.org The transformation is typically carried out in acetonitrile (B52724) at room temperature using 10 mol% of the catalyst and 20 mol% of triethylamine (B128534) (Et3N), yielding moderate to high yields of the desired products. organic-chemistry.org The reaction mechanism is believed to involve the sequential activation of the alkyne and the phosphine-borane by the Cu(II) catalyst, followed by reductive elimination and hydrolysis. organic-chemistry.org This methodology has been successfully applied to a range of substituted phenylacetylenes and phosphine-boranes, demonstrating its tolerance to both steric and electronic variations in the substrates. organic-chemistry.org

| Alkyne Substrate | Phosphine-Borane Substrate | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Diphenylphosphine-borane | 2-(Diphenylphosphino-borane)-1-phenylethanone | 85 |

| 4-Methylphenylacetylene | Diphenylphosphine-borane | 2-(Diphenylphosphino-borane)-1-(4-methylphenyl)ethanone | 82 |

| 4-Methoxyphenylacetylene | Diphenylphosphine-borane | 2-(Diphenylphosphino-borane)-1-(4-methoxyphenyl)ethanone | 80 |

| 4-Chlorophenylacetylene | Diphenylphosphine-borane | 1-(4-Chlorophenyl)-2-(diphenylphosphino-borane)ethanone | 78 |

| Phenylacetylene | Dicyclohexylphosphine-borane | 2-(Dicyclohexylphosphino-borane)-1-phenylethanone | 75 |

Oxidation Reactions

Cu-TMEDA catalysts are highly effective in mediating a variety of oxidation reactions, often utilizing molecular oxygen or air as the terminal oxidant. This makes them an environmentally friendly alternative to traditional stoichiometric oxidants. nih.gov

The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a cornerstone transformation in organic synthesis. researchgate.net Copper-based catalysts, in conjunction with ligands like TMEDA and often a co-catalyst such as a nitroxyl (B88944) radical (e.g., TEMPO), facilitate this transformation efficiently under aerobic conditions. researchgate.netrsc.orgelsevierpure.com The CuCl/TMEDA system has been specifically noted for the oxidation of primary alcohols to aldehydes. mdpi.com These systems are valued for their high chemoselectivity, allowing for the oxidation of alcohols without affecting other sensitive functional groups like alkenes, alkynes, and various heterocycles. elsevierpure.comnih.gov The reactions are typically performed under mild conditions, often at room temperature, using air as the oxidant and producing water as the only byproduct. nih.govnih.gov

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzaldehyde | 98 |

| cinnamyl alcohol | Cinnamaldehyde | 97 |

| 1-Octanol | Octanal | 85 |

| Geraniol | Geranial | 88 |

| 1-Phenylethanol | Acetophenone | 95 |

A novel and efficient method for synthesizing imides involves the aerobic oxidative acylation of amides with alcohols, a reaction effectively catalyzed by a CuCl/TMEDA/nor-AZADO system. nih.govresearchgate.net This transformation represents a significant advancement over classical methods, which often require pre-activated carboxylic acids. nih.govrsc.org The reaction mechanism involves a sequence of steps: the initial aerobic oxidation of the alcohol to an aldehyde, followed by the nucleophilic addition of the amide to form a hemiamidal intermediate, and finally, the aerobic oxidation of this intermediate to the corresponding imide. nih.govresearchgate.net The use of TMEDA as a ligand is critical for the success of this reaction, as it promotes both the oxidation of the hemiamidal and the regeneration of the active Cu(II) species. researchgate.net This catalytic system uses molecular oxygen as the terminal oxidant and generates water as the only byproduct, highlighting its efficiency and environmental compatibility. nih.govresearchgate.net The method is applicable to a wide range of alcohols and amides, enabling the synthesis of structurally diverse imides. nih.govrsc.org